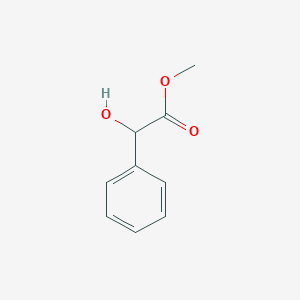

扁桃酸甲酯

描述

OSM-S-336 是一种在药物化学领域引起关注的化合物,特别是在开源疟疾项目中。 该化合物属于氨基噻吩嘧啶类,在治疗疟疾方面显示出潜力 .

科学研究应用

OSM-S-336 主要因其治疗疟疾的潜力而被研究。 它在各种生物学评估中显示出对疟疾寄生虫有希望的活性 . 此外,它的结构允许进行可以增强其活性及其选择性的修饰,使其成为药物化学领域进一步研究的宝贵化合物。

作用机制

OSM-S-336 的确切作用机制尚不清楚。 据信它通过与疟疾寄生虫内的特定分子靶标相互作用来发挥其作用。 这些相互作用可能会破坏重要的生物过程,导致寄生虫死亡 .

准备方法

合成路线及反应条件

OSM-S-336 的合成涉及噻吩嘧啶骨架的构建。 该方法被发现具有合成上的可行性,同时保持约 50% 的可行收率 .

工业生产方法

虽然 OSM-S-336 的具体工业生产方法尚未得到充分的记录,但一般方法可能涉及扩大实验室合成方法的规模。 这将包括优化反应条件以提高收率和纯度,以及确保工艺具有成本效益和环境友好。

化学反应分析

反应类型

OSM-S-336 可以进行各种类型的化学反应,包括:

氧化: 这种反应涉及电子的损失,可以通过氧化剂促进。

还原: 这种反应涉及电子的获得,可以通过还原剂促进。

取代: 这种反应涉及用另一个原子或原子团替换一个原子或原子团。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 常见的还原剂包括氢化锂铝和硼氢化钠。

取代: 常见的试剂包括卤素和亲核试剂,在各种条件下。

主要形成的产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会生成亚砜或砜,而还原可能会生成胺或醇。

相似化合物的比较

类似化合物

OSM-S-106: 氨基噻吩嘧啶系列中的另一种化合物,已显示出对疟疾的活性.

TCMDC 132385: 一种具有类似结构的化合物,已对其生物活性进行了评估.

独特性

OSM-S-336 的独特性在于其特定的结构特征,例如间位磺酰胺基,这似乎对其活性是必要的 . 此外,胺基的改变表明,某些取代基可以显着影响其活性,突出了其精确化学结构的重要性 .

属性

IUPAC Name |

methyl 2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITATYELQCJRCCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871907 | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4358-87-6, 771-90-4 | |

| Record name | (±)-Methyl mandelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4358-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl mandelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl mandelate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (±)-glycolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl phenylglycolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of methyl mandelate?

A1: Methyl mandelate has the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol.

Q2: What spectroscopic techniques have been used to characterize methyl mandelate?

A2: Researchers have employed a variety of spectroscopic methods to study methyl mandelate, including:

- Infrared (IR) Spectroscopy: IR spectroscopy has been particularly useful for studying the intramolecular hydrogen bonding in methyl mandelate, specifically the influence of different solvents on the O–H and >C=O stretching frequencies. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies have provided information about the conformation of methyl mandelate and its interactions with chiral selectors like β-cyclodextrin. [, ]

- Vibrational Circular Dichroism (VCD): VCD spectroscopy, combined with computational methods, has helped to elucidate the solvent effects on the vibrational modes of methyl mandelate in different solutions. []

- Ultraviolet (UV) Spectroscopy: Coupled with IR spectroscopy in a double-resonance setup, UV spectroscopy has enabled the characterization of the hydrogen bond topology in complexes of methyl mandelate with other molecules, providing insights into chiral recognition. [, ]

Q3: Can methyl mandelate act as a reactant in catalytic reactions?

A3: Yes, methyl mandelate can serve as a starting material in various catalytic reactions. For example, it undergoes oxidative homocoupling when treated with titanium tetrachloride (TiCl4) and an amine at room temperature. [] In the presence of an aldehyde (ArCHO), a syn-diastereoselective aldol condensation occurs instead of dimerization. Furthermore, adding aniline (PhNH2) leads to an exclusive Mannich-type syn-diastereoselective reaction. []

Q4: How is methyl mandelate used in asymmetric synthesis?

A4: Methyl mandelate, particularly its enantiopure (S)-isomer, serves as a valuable starting material in the stereoselective synthesis of substituted piperidines. This approach has been successfully employed in the total asymmetric synthesis of (+)-dienomycin C, an alkaloid with potential biological activity. []

Q5: What is the significance of the chirality of methyl mandelate?

A5: Methyl mandelate exists as two enantiomers due to a chiral center. This chirality is crucial for its biological interactions and applications as a chiral building block in synthesis. The ability to separate these enantiomers is essential for various pharmaceutical and chemical processes.

Q6: What methods have been explored for the enantiomeric separation of methyl mandelate?

A6: Researchers have investigated various techniques for the enantioselective separation of methyl mandelate, including:

- Gas Chromatography: Using a β-cyclodextrin chiral stationary phase, enantiomers of methyl mandelate can be separated by gas chromatography. Thermodynamic parameters calculated from this process suggest an enthalpy-driven separation mechanism, primarily influenced by interactions between methyl mandelate and the outer surface of the β-cyclodextrin cavity. []

- Liquid Chromatography: Several chiral stationary phases have been successful in separating methyl mandelate enantiomers, including:

- Crosslinked cyclodextrin gels: Both α- and β-cyclodextrin gels have been used, with β-CD-E showing preferential binding to the L-(+)-isomer and high resolution capability. []

- Amylose 3,5-dimethylphenylcarbamate (Chiralpak IA): Studies using this stationary phase have revealed characteristic modifier concentration points where changes in the mobile phase composition lead to significant shifts in enantioselectivity, highlighting the impact of solvent interactions on the separation process. []

- Tris-(3,5-dimethylphenyl)carbamoyl cellulose: Investigations using this stationary phase have uncovered unusual adsorption behavior and provided valuable insights into the thermodynamic and kinetic aspects of chiral recognition. [, ]

- Chiral Metal–Organic Frameworks (MOFs): Robust Zr-based MOFs functionalized with chiral amine-alcohol groups have demonstrated high enantioselectivity in the adsorption separation of racemic methyl mandelate. These MOFs offer high chemical stability, abundant binding sites, and large chiral pores, making them promising materials for enantioselective separations. []

Q7: How does the chirality of methyl mandelate influence its aggregation behavior?

A7: Studies have revealed a fascinating interplay between chirality and aggregation in methyl mandelate. The relative chirality of the monomers significantly influences the dimerization process. Spectroscopic and computational analyses have shown that the most stable homochiral dimer forms two intermolecular O–H⋯OC hydrogen bonds, while the more strongly bound heterochiral dimer only involves one. This highlights the delicate balance between dispersion forces and hydrogen bonding in chirality discrimination. [] In the bulk phase, different hydrogen-bond patterns compete, leading to variations in volatility between enantiopure and racemic methyl mandelate crystals. []

Q8: How have computational methods contributed to understanding methyl mandelate?

A8: Computational chemistry has played a crucial role in complementing experimental studies on methyl mandelate:

- Conformational Analysis: Density Functional Theory (DFT) calculations have been extensively employed to identify and characterize the stable conformers of methyl mandelate, providing valuable insights into its structural preferences and the factors influencing its interactions with other molecules. []

- Chiral Recognition: DFT calculations have been instrumental in rationalizing the enantioselective binding of methyl mandelate with chiral selectors like β-cyclodextrin. These calculations have revealed the crucial role of short-range dispersion forces in driving both complex formation and enantiodiscrimination. []

- Reaction Mechanism Studies: DFT methods have been applied to elucidate the gas-phase elimination kinetics of methyl mandelate, providing theoretical estimations of thermodynamic and kinetic parameters that are in good agreement with experimental data. These studies suggest a concerted, non-synchronous mechanism involving a two-step process with a lactone intermediate. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-](/img/structure/B57757.png)